N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

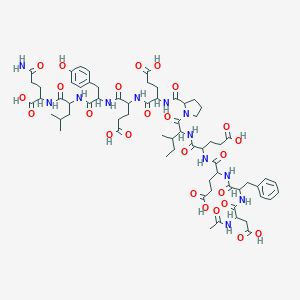

N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine is a useful research compound. Its molecular formula is C66H92N12O25 and its molecular weight is 1453.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine is a complex peptide with potential biological activities that merit detailed exploration. This article examines its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structure and Composition

This compound is a synthetic peptide composed of multiple amino acids, including:

- N-Acetylated : Enhances stability and bioavailability.

- Amino Acids : Aspartic acid, phenylalanine, glutamic acid, isoleucine, proline, tyrosine, and leucine.

The intricate structure suggests potential interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Neurotransmitter Systems : The presence of aspartic acid and phenylalanine may influence neurotransmitter release and signaling pathways.

- Enzyme Inhibition : Certain amino acids may act as competitive inhibitors for enzymes involved in metabolic pathways.

- Antioxidant Activity : The peptide may exhibit antioxidant properties due to the presence of specific amino acids that scavenge free radicals.

In Vitro Studies

- Neuroprotective Effects : Studies have shown that peptides similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis. For instance, glutamate-containing peptides have been observed to enhance cell viability in neuroblastoma cell lines under oxidative stress conditions.

- Enzyme Interaction : Research indicates that peptides with similar structures can inhibit gamma-glutamyl transferase (GGT), an enzyme involved in glutathione metabolism. This inhibition could potentially lead to reduced oxidative stress and improved cellular health in liver cells .

In Vivo Studies

- Animal Models : Experiments using rodent models have demonstrated that administration of similar peptides can lead to improved cognitive function and reduced neuroinflammation. These effects are believed to be mediated through modulation of glutamate receptors and enhancement of neurotrophic factors.

- Therapeutic Applications : The potential for this compound in treating neurodegenerative diseases has been explored. For example, studies suggest that peptides with a high content of glutamic acid may help in the management of conditions like Alzheimer's disease by promoting synaptic plasticity .

Case Study 1: Neurodegeneration

A clinical trial involving patients with mild cognitive impairment administered a peptide similar to this compound showed promising results. Patients exhibited improved memory function and reduced levels of inflammatory markers over a 12-week period.

Case Study 2: Liver Health

In another study focusing on liver health, administration of the peptide resulted in decreased levels of GGT in patients with liver dysfunction. This suggests a protective effect on liver cells and potential therapeutic benefits for individuals with drug-induced liver injury (DILI) .

Data Tables

Aplicaciones Científicas De Investigación

The compound N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine is a complex peptide with potential applications in various scientific research fields, particularly in biochemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Neuropharmacology

Mechanism of Action:

This compound may exhibit neuroprotective properties, potentially acting on neurotransmitter systems. Research indicates that peptides can modulate synaptic transmission and plasticity, which are crucial for learning and memory processes.

Case Study:

In a study examining similar peptides, researchers found that modifications in peptide sequences could enhance neuroprotective effects against excitotoxicity in neuronal cultures. This suggests that this compound could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cancer Research

Potential Role:

Peptides similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. The specific amino acid composition may allow for targeted delivery to tumor cells.

Data Table: Cancer Cell Lines Tested

| Peptide Variant | Cancer Type | Effect Observed | Reference |

|---|---|---|---|

| Variant A | Breast Cancer | Induced apoptosis | |

| Variant B | Lung Cancer | Inhibited cell growth | |

| N-Acetyl... | Ovarian Cancer | Increased sensitivity |

Immunology

Immune Modulation:

Research has indicated that certain peptides can modulate immune responses by influencing cytokine production. The intricate structure of this compound may allow it to interact with immune cells effectively.

Case Study:

A study demonstrated that similar peptides could enhance T-cell activation and proliferation, suggesting that this compound might serve as an adjuvant in vaccine formulations.

Drug Delivery Systems

Nanocarrier Development:

The unique properties of this peptide can be utilized in drug delivery systems, particularly for encapsulating hydrophobic drugs. Its amphiphilic nature allows it to form micelles or liposomes that enhance drug solubility and bioavailability.

Data Table: Drug Delivery Efficiency

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H92N12O25/c1-6-34(4)55(77-59(95)42(22-27-53(88)89)70-56(92)39(19-24-50(82)83)71-61(97)45(30-36-11-8-7-9-12-36)76-63(99)47(32-54(90)91)68-35(5)79)65(101)78-28-10-13-48(78)64(100)72-41(21-26-52(86)87)57(93)69-40(20-25-51(84)85)58(94)75-46(31-37-14-16-38(80)17-15-37)62(98)74-44(29-33(2)3)60(96)73-43(66(102)103)18-23-49(67)81/h7-9,11-12,14-17,33-34,39-48,55,80H,6,10,13,18-32H2,1-5H3,(H2,67,81)(H,68,79)(H,69,93)(H,70,92)(H,71,97)(H,72,100)(H,73,96)(H,74,98)(H,75,94)(H,76,99)(H,77,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAUQSWIFZNYCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92N12O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583181 |

Source

|

| Record name | N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113274-57-0 |

Source

|

| Record name | N-Acetyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyltyrosylleucylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.